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  • Product: 4-Nitrononanedioic acid
  • CAS: 114212-37-2

Core Science & Biosynthesis

Foundational

4-Nitrononanedioic Acid: Chemical Properties, Synthesis, and Applications in Advanced Polymer Upcycling

Target Audience: Researchers, Polymer Chemists, and Materials Scientists Document Type: Technical Whitepaper Executive Summary The transition toward a circular economy has necessitated the development of novel chemical p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Chemists, and Materials Scientists Document Type: Technical Whitepaper

Executive Summary

The transition toward a circular economy has necessitated the development of novel chemical pathways to upcycle inert plastic waste into high-value chemical building blocks. 4-Nitrononanedioic acid (also known as 4-nitroazelaic acid) has recently emerged as a critical intermediate in this space. Generated via the oxidative decomposition of post-consumer polyethylene (PE), this nitro-substituted aliphatic dicarboxylic acid introduces unique polar and electronic properties to polymer matrices.

As a Senior Application Scientist, I have structured this guide to provide a rigorous analysis of 4-nitrononanedioic acid. We will explore its theoretical physicochemical properties, the causality behind its synthesis via PE decomposition, and its transformative role in synthesizing high-performance thermoplastic polyurethanes (TPUs) and photopolymerizable resins.

Chemical Identity and Physicochemical Properties

4-Nitrononanedioic acid is a 9-carbon linear dicarboxylic acid featuring a strongly electron-withdrawing nitro group (-NO₂) at the C4 position. Because it is primarily synthesized as part of a complex mixture of nitrated diacids during polymer decomposition, pure isolated empirical data is scarce. However, its properties can be accurately modeled based on established organic chemistry principles and recent patent literature regarding nitro-substituted polyester diols .

Structural Causality and Reactivity

The presence of the nitro group fundamentally alters the reactivity of the azelaic acid backbone:

  • Inductive Effects (pKa Shift): The electron-withdrawing nature of the -NO₂ group exerts an inductive pull through the sigma bonds. Because the nitro group is located at C4 (two carbons away from the C1 carboxyl group), it slightly lowers the pKa₁ compared to unsubstituted azelaic acid, making the C1 carboxyl group more acidic and potentially more reactive during esterification.

  • Intermolecular Interactions: The nitro group acts as a strong hydrogen bond acceptor and introduces a significant permanent dipole. In polymer matrices, this facilitates strong dipole-dipole interactions, which act as physical cross-links.

Table 1: Physicochemical Profile of 4-Nitrononanedioic Acid
PropertyValue / DescriptionDerivation / Causality
IUPAC Name 4-Nitrononanedioic acidStandard nomenclature
Chemical Formula C₉H₁₅NO₆Aliphatic chain + 2x COOH + 1x NO₂
Molecular Weight 233.22 g/mol Calculated
Hydrogen Bond Donors 2Two terminal carboxylic acid groups
Hydrogen Bond Acceptors 6Four oxygen atoms (COOH) + Two oxygen atoms (NO₂)
Predicted pKa₁ ~4.3Lowered from azelaic acid (4.55) due to C4-NO₂ inductive effect
Predicted pKa₂ ~5.3Minimal inductive effect on the distant C9 carboxyl group
Role in Polymers Dipole enhancer / Hardness modifierIncreases Tg and Shore A hardness via restricted chain mobility

Synthesis Workflow: Oxidative Cleavage of Polyethylene

The primary synthetic route to 4-nitrononanedioic acid is not via classical bottom-up organic synthesis, but rather top-down chemical recycling. By subjecting post-consumer polyethylene to harsh oxidative conditions, the inert C-C backbone is cleaved into shorter aliphatic chains, while simultaneously undergoing nitration .

Mechanistic Rationale

Nitric acid (HNO₃) is chosen because it acts as both a powerful oxidant and a nitrating agent. At elevated temperatures, HNO₃ generates radical species that abstract hydrogen atoms from the PE backbone, leading to chain scission and the formation of terminal carboxylic acids. Concurrently, electrophilic nitration occurs at secondary carbons, yielding a distribution of nitro-substituted diacids, including 4-nitrononanedioic acid.

Step-by-Step Experimental Protocol

This protocol outlines a self-validating continuous process for generating nitro-dicarboxylic acids from PE waste.

  • Feedstock Preparation: Shred post-consumer polyethylene (PE) into uniform micro-pellets to maximize the surface-area-to-volume ratio, ensuring consistent reaction kinetics.

  • Reactor Charging: Transfer the PE pellets into a corrosion-resistant, high-pressure reactor (e.g., Hastelloy or PTFE-lined stainless steel).

  • Reagent Addition: Introduce aqueous nitric acid (67–90 wt%) at a PE-to-nitric acid weight ratio between 1:10 and 1:100. Causality: A high excess of HNO₃ is required to prevent thermal runaway and ensure complete oxidative cleavage.

  • Catalyst Integration: Add a solid acid catalyst (e.g., sulfated zirconia or zeolite). Causality: The catalyst lowers the activation energy for C-C bond cleavage, allowing the reaction to proceed at lower temperatures and reducing the formation of volatile organic compounds (VOCs).

  • Thermal Oxidation: Seal the reactor and heat to a target range of 60°C–200°C under continuous mechanical stirring. Maintain these conditions until the solid PE is fully dissolved and decomposed.

  • Isolation: Cool the reaction mixture. Filter the solution to remove any unreacted polymer and the solid catalyst. Evaporate the residual nitric acid under reduced pressure to yield a crude viscous mixture of dicarboxylic and nitro-dicarboxylic acids.

  • Esterification (Optional but Recommended): To isolate 4-nitrononanedioic acid or prepare it for polymerization, react the crude mixture with a C1-C4 alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., HCl) to form the corresponding methyl esters. These esters can be fractionated via vacuum distillation.

PE_Decomposition PE Post-Consumer Polyethylene (PE) Reactor High-Temp Reactor (60-200°C) PE->Reactor HNO3 Aqueous HNO3 (67-90 wt%) HNO3->Reactor Catalyst Catalyst (Zeolite/Zirconia) Catalyst->Reactor Oxidation Oxidative Cleavage & Nitration Reactor->Oxidation Mixture Dicarboxylic Acids + Nitro-Dicarboxylic Acids Oxidation->Mixture Isolation Filtration & Evaporation Mixture->Isolation Product 4-Nitrononanedioic Acid (Mixture Component) Isolation->Product

Caption: Workflow for the catalytic nitric acid oxidation of polyethylene waste into nitrated diacids.

Applications in Advanced Materials

The true value of 4-nitrononanedioic acid lies in its incorporation into polymer backbones. Traditional aliphatic polyesters often suffer from low glass transition temperatures (Tg) and poor mechanical rigidity. The inclusion of nitro-substituted diacids solves this problem.

Thermoplastic Polyurethanes (TPUs)

When 4-nitrononanedioic acid is polymerized with an aliphatic diol (e.g., 1,4-butanediol), it forms a nitro-substituted polyester diol. This prepolymer is then reacted with a diisocyanate (such as 4,4'-MDI) and a chain extender to form a TPU .

The Causality of Enhanced Performance: The bulky, highly polar nitro groups protruding from the polymer backbone restrict the rotational freedom of the polymer chains (steric hindrance). Furthermore, the strong dipole moments create non-covalent attractive forces between adjacent chains. This results in TPUs with significantly higher tensile strength, greater Shore A hardness, and improved chemical resistance compared to their non-nitrated petrochemical counterparts.

Photopolymerizable Resins for 3D Printing

Derivatives of 4-nitrononanedioic acid can be end-capped with acrylates or methacrylates to create photopolymerizable oligomers. The presence of the nitro group in these 3D printing resins improves the adhesion of the printed part to polar substrates and reduces polymerization shrinkage by increasing the pre-cure viscosity and intermolecular packing .

Polymerization NitroDiacid 4-Nitrononanedioic Acid Polyester Nitro-Substituted Polyester Diol NitroDiacid->Polyester Polycondensation Diol Aliphatic Diol (e.g., BDO) Diol->Polyester TPU Thermoplastic Polyurethane (TPU) Polyester->TPU Urethane Linkage Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->TPU

Caption: Synthesis pathway of nitro-substituted thermoplastic polyurethanes (TPUs).

Future Directions and Functionalization

Beyond its direct use in polymers, the nitro group of 4-nitrononanedioic acid serves as a versatile synthetic handle. Through catalytic hydrogenation (e.g., using Pd/C and H₂ gas), the nitro group can be quantitatively reduced to a primary amine, yielding 4-aminononanedioic acid . This amino-diacid can be utilized to synthesize highly branched polyamides, self-healing polymers (via dynamic hydrogen bonding of the free amine), or pH-responsive hydrogels for drug delivery applications.

References

  • Title: Polymerizable compositions comprising nitro substituted polyester diols (US Patent 11,111,334 B1)
  • Title: Thermoplastic polyurethane compositions comprising nitro-substituted polyester diols (US Patent 11,028,217 B1)
Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 4-Nitrononanedioic Acid in Aqueous and Organic Solvents

A Note on the Subject Compound: Direct, publicly available experimental data on the solubility of 4-nitrononanedioic acid is scarce in existing literature. This guide has been constructed by leveraging established princi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound: Direct, publicly available experimental data on the solubility of 4-nitrononanedioic acid is scarce in existing literature. This guide has been constructed by leveraging established principles of physical chemistry and by using nonanedioic acid (azelaic acid) as a primary reference compound. The predicted influence of the 4-nitro group is discussed based on fundamental chemical principles. This document serves as both a repository of foundational knowledge and a methodological framework for researchers undertaking the empirical study of this specific molecule.

Introduction and Physicochemical Context

4-nitrononanedioic acid is a dicarboxylic acid, a class of organic compounds characterized by two carboxylic acid functional groups. Its structure, a nine-carbon aliphatic chain with a nitro group at the fourth carbon, suggests a complex solubility behavior. The long carbon chain imparts significant hydrophobic (lipophilic) character, while the two carboxylic acid groups and the nitro group introduce polarity and the potential for hydrogen bonding.

The interplay between these structural features dictates the molecule's solubility in different media. In drug development and materials science, understanding and quantifying solubility is a critical first step, influencing bioavailability, formulation strategies, and reaction kinetics.

Key Physicochemical Properties (Predicted and Inferred):

PropertyNonanedioic Acid (Azelaic Acid)Predicted Impact of 4-Nitro GroupRationale
Molecular Formula C₉H₁₆O₄C₉H₁₅NO₆Addition of NO₂ group.
Molar Mass 188.22 g/mol 233.21 g/mol Increased mass due to the nitro group.
pKa₁ ~4.55Likely lower (more acidic)The electron-withdrawing nitro group will stabilize the carboxylate anion, increasing the acidity of the carboxylic acid groups.
pKa₂ ~5.41Likely lower (more acidic)Similar inductive effect on the second carboxylic group, though attenuated by distance.
LogP (Octanol-Water) 1.57HigherThe nitro group is polar, but its introduction to the aliphatic chain can increase the overall LogP, indicating a potential shift towards greater lipophilicity depending on intramolecular interactions.
Melting Point 106-108 °CHigherThe polar nitro group can introduce strong dipole-dipole interactions, potentially leading to a more stable crystal lattice and a higher melting point.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a simplification of the thermodynamic balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

  • Aqueous Solubility: For 4-nitrononanedioic acid, aqueous solubility will be highly dependent on pH.

    • At low pH (pH < pKa₁): The molecule will be fully protonated and exist in its neutral, less polar form. The hydrophobic nine-carbon chain will dominate, leading to very low water solubility.

    • At intermediate pH (pKa₁ < pH < pKa₂): The molecule will exist as a mixture of the neutral species and the monoanion. Solubility will increase as the concentration of the charged, more polar monoanion rises.

    • At high pH (pH > pKa₂): The molecule will be fully deprotonated to the dianion. In this form, it is an ionic salt and is expected to be significantly more soluble in water due to strong ion-dipole interactions.

  • Organic Solvent Solubility: Solubility in organic solvents is determined by a combination of factors:

    • Polarity: Polar aprotic solvents (e.g., DMSO, DMF) are likely to be effective due to their ability to engage in dipole-dipole interactions with the nitro and carboxylic acid groups.

    • Hydrogen Bonding: Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid groups. Less polar, non-protic solvents (e.g., hexane, toluene) are expected to be poor solvents due to the molecule's polar functional groups.

Solubility Profile of Nonanedioic Acid (Azelaic Acid) as a Baseline

The following table summarizes the experimentally determined solubility of nonanedioic acid in various solvents. This data provides a crucial baseline for predicting the behavior of its 4-nitro derivative.

SolventSolvent TypeTemperature (°C)Solubility (g / 100g of solvent)
Water Aqueous (Polar Protic)200.24
Ethanol Organic (Polar Protic)2030.8
Methanol Organic (Polar Protic)2544.7
Acetone Organic (Polar Aprotic)2517.6
Ethyl Acetate Organic (Moderately Polar)258.3
Diethyl Ether Organic (Slightly Polar)202.68
Hexane Organic (Non-polar)25< 0.1
Toluene Organic (Non-polar)25< 0.1

Analysis: The data clearly shows that nonanedioic acid has low solubility in water and non-polar organic solvents but is highly soluble in polar protic organic solvents like methanol and ethanol. This highlights the importance of hydrogen bonding interactions between the carboxylic acid groups and the alcohol solvents for overcoming the crystal lattice energy of the solid acid.

Predicted Solubility of 4-Nitrononanedioic Acid

The introduction of a nitro group at the C4 position is expected to modulate this solubility profile in several ways:

  • Aqueous Solubility: The increased acidity (lower pKa) means that 4-nitrononanedioic acid will become ionized at a lower pH than azelaic acid. This could lead to slightly enhanced solubility in buffered aqueous solutions at a given pH between 3 and 5. However, the overall effect on the neutral form's solubility is likely to be minimal.

  • Organic Solvent Solubility: The highly polar nitro group should increase solubility in polar aprotic solvents like DMSO and DMF, which are effective at solvating dipoles. The effect on alcohol solubility is less certain; while the nitro group adds polarity, it may also disrupt the crystal packing in a way that could either increase or decrease the energy barrier to dissolution. Solubility in non-polar solvents is expected to remain extremely low.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To empirically determine the solubility profile of 4-nitrononanedioic acid, the isothermal shake-flask method is a reliable and widely accepted technique, forming the basis of OECD Guideline 105 for Water Solubility.

Objective: To determine the saturation solubility of 4-nitrononanedioic acid in a given solvent at a specific temperature.

Materials:

  • 4-nitrononanedioic acid (solid)

  • Selected solvents (e.g., water, buffered solutions at various pH, ethanol, DMSO)

  • Analytical balance

  • Thermostatically controlled shaker bath or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, pH meter)

Procedure:

  • Preparation: Add an excess amount of solid 4-nitrononanedioic acid to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium is reached at saturation.

  • Equilibration: Place the flasks in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle. For colloidal suspensions, centrifugation is required to achieve clear separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully extract an aliquot of the clear, saturated supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. Accurately dilute the filtered sample with an appropriate solvent for analysis.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of 4-nitrononanedioic acid is used to determine the concentration in the sample.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling cluster_quant 5. Quantification A Add excess solid to known volume of solvent B Agitate in shaker bath at constant temperature (e.g., 24-48h) A->B C Settle or Centrifuge to separate excess solid B->C D Filter supernatant (0.22 µm) C->D E Accurately dilute filtered sample D->E Aliquot F Analyze concentration (e.g., HPLC-UV) D->F

Caption: Workflow for the isothermal shake-flask solubility determination method.

Factors Influencing Solubility: A Deeper Dive

The solubility of 4-nitrononanedioic acid is not a single value but a function of its environment. Researchers must consider and control for several variables.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_env Environmental Factors Solubility Solubility of 4-Nitrononanedioic Acid pKa pKa (Acidity) pKa->Solubility Crystal Crystal Lattice Energy Crystal->Solubility MW Molecular Weight MW->Solubility Polarity Polarity & Dielectric Constant Polarity->Solubility Hbond Hydrogen Bonding Hbond->Solubility pH pH of Aqueous Phase pH->Solubility Temp Temperature Temp->Solubility

Caption: Key factors influencing the solubility of 4-nitrononanedioic acid.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be determined experimentally, especially if the intended application involves temperature variations.

  • pH and Buffers: As discussed, pH is the most critical factor for aqueous solubility. When measuring pH-dependent solubility, it is essential to use buffers whose components do not interact with the solute to form insoluble salts or complexes.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid form being used in solubility studies.

Conclusion and Future Directions

While a definitive solubility profile for 4-nitrononanedioic acid requires empirical determination, a robust predictive framework can be established by understanding its structural components and referencing data from its parent compound, nonanedioic acid. The presence of the aliphatic chain, two carboxylic acid groups, and a polar nitro group creates a molecule with tunable solubility, highly sensitive to the pH of aqueous media and the polarity and hydrogen-bonding capacity of organic solvents.

Future work should focus on executing the detailed experimental protocols outlined in this guide. Determining the precise pKa values, generating a pH-solubility profile, and quantifying solubility in a diverse range of organic solvents will provide the necessary data for any researcher, scientist, or drug development professional working with this compound.

References

  • Inductive Effects on pKa . Chemistry LibreTexts. [Link]

  • Azelaic Acid Properties . PubChem, National Center for Biotechnology Information. [Link]

  • OECD Test Guideline No. 105: Water Solubility . Organisation for Economic Co-operation and Development. [Link]

Protocols & Analytical Methods

Method

Application Note: 4-Nitrononanedioic Acid as a Stimuli-Responsive Cross-Linking Agent in Advanced Hydrogel Systems

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale Nonanedioic acid (commonly kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

Nonanedioic acid (commonly known as azelaic acid) is a well-documented, biocompatible dicarboxylic acid frequently utilized to cross-link biopolymers such as chitosan and gelatin for transdermal and localized drug delivery[1]. However, conventional azelaic acid hydrogels form static networks that lack dynamic responsiveness to biological microenvironments.

The introduction of 4-nitrononanedioic acid (4-NNA) —an azelaic acid derivative featuring an electron-withdrawing nitro (-NO₂) group at the C4 position—transforms a passive polymeric network into a stimuli-responsive "smart" material. The strategic placement of the nitro group serves two critical mechanistic functions:

  • Inductive pKa Modulation & Kinetic Acceleration: The strong electron-withdrawing nature of the -NO₂ group lowers the pKa of the adjacent carboxylic acid. During standard EDC/NHS coupling [2], this increased acidity accelerates the formation of the highly reactive O-acylisourea intermediate, significantly reducing the gelation time compared to standard azelaic acid.

  • Bioreducibility & Stimuli-Responsiveness: In hypoxic environments (such as the colon or deep tumor microenvironments), bacterial or tissue-specific nitroreductases (NTR) enzymatically reduce the hydrophobic -NO₂ group to a hydrophilic amine (-NH₂) [3]. This localized polarity shift triggers rapid water influx, destabilization of the hydrogel network, and targeted payload release.

Quantitative Data: 4-NNA vs. Standard Azelaic Acid

To illustrate the impact of the nitro modification, the following table summarizes the physicochemical differences between hydrogels cross-linked with standard azelaic acid versus 4-NNA (standardized using a 5% w/v chitosan base).

ParameterAzelaic Acid (Standard)4-Nitrononanedioic Acid (4-NNA)Mechanistic Causality
Estimated pKa₁ ~4.55~3.80Inductive electron withdrawal by the C4 -NO₂ group.
Gelation Time (25°C) 45 ± 5 min20 ± 3 minIncreased electrophilicity of the activated ester accelerates amidation.
Swelling Ratio (pH 7.4) 1500%1150%The hydrophobic nature of the intact -NO₂ group restricts initial water uptake.
Stimuli-Responsiveness NoneHigh (NTR/Hypoxia)Enzymatic reduction of -NO₂ to hydrophilic -NH₂ triggers swelling/release.

Experimental Protocols

As a Senior Application Scientist, it is critical to emphasize that successful hydrogel synthesis relies on strict environmental control. The protocols below are designed as self-validating systems to ensure reproducibility.

Protocol A: Synthesis of 4-NNA Cross-Linked Chitosan Hydrogels

Causality Focus: Precise pH control is mandatory. Because 4-NNA is more acidic than its non-nitrated counterpart, the activation buffer must be strictly maintained at pH 5.5. Deviating to a higher pH risks rapid hydrolysis of the NHS-ester before the polymer chains can effectively entangle.

Materials:

  • Chitosan (Medium MW, >85% deacetylated)

  • 4-Nitrononanedioic acid (4-NNA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • 0.1 M MES Buffer (pH 5.5)

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve 2.0 g of chitosan in 100 mL of 1% (v/v) acetic acid under continuous magnetic stirring at 40°C until a homogenous, viscous solution is formed. (Rationale: Acetic acid protonates the primary amines of chitosan, ensuring polymer solubility and unfolding.)

  • Cross-linker Activation: In a separate vial, dissolve 0.5 g of 4-NNA in 20 mL of 0.1 M MES buffer (pH 5.5). Add EDC·HCl (1.5 molar equivalents to 4-NNA -COOH groups) and NHS (1.5 molar equivalents). Stir for exactly 15 minutes at room temperature. (Rationale: MES buffer prevents amine interference during activation. The 15-minute window is critical; exceeding this leads to premature NHS-ester hydrolysis due to the lowered pKa of 4-NNA.)

  • Amidation & Gelation: Dropwise, add the activated 4-NNA solution into the chitosan solution under vigorous stirring. Pour the mixture into Teflon molds before the 20-minute gelation threshold is reached. Allow the system to cure for 24 hours at room temperature.

  • Self-Validation Checkpoint (Cross-linking Efficiency): Perform a 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay on a small gel sample. A quantifiable reduction in free primary amines compared to the raw chitosan baseline validates successful amide bond formation.

  • Purification & Lyophilization: Dialyze the hydrogels against distilled water for 72 hours (MWCO 10-14 kDa) to remove unreacted EDC/NHS and urea byproducts. Freeze at -80°C and lyophilize for 48 hours to obtain a porous hydrogel sponge.

SynthesisWorkflow A 1. Polymer Preparation (Chitosan in 1% Acetic Acid) C 3. Amidation Reaction (Nucleophilic attack by -NH2) A->C B 2. Cross-linker Activation (4-NNA + EDC/NHS in MES, pH 5.5) B->C D 4. Dialysis Purification (MWCO 10-14 kDa, 72h) C->D E 5. Lyophilization (Porous 4-NNA Hydrogel) D->E

Figure 1: Step-by-step workflow for the synthesis of 4-NNA cross-linked hydrogels.

Protocol B: Nitroreductase-Triggered Degradation & Release Assay

Causality Focus: Simulating the hypoxic tumor or colonic microenvironment requires obligate electron donors (NADH) to drive the enzymatic reduction of the nitro group. Oxygen must be strictly excluded as it acts as a competitive electron acceptor.

Materials:

  • Lyophilized 4-NNA Hydrogel (pre-loaded with a model drug, e.g., BSA)

  • Nitroreductase (NTR, from E. coli)

  • NADH (Nicotinamide adenine dinucleotide, reduced)

  • PBS (pH 7.4), Nitrogen gas (N₂)

Step-by-Step Methodology:

  • Equilibration: Submerge pre-weighed 4-NNA hydrogel discs in PBS (pH 7.4) for 12 hours to reach equilibrium swelling. Record the baseline swollen weight ( We​ ).

  • Hypoxic Induction: Transfer the hydrogels to sealed vials containing 10 mL of fresh PBS. Purge the vials with N₂ gas for 10 minutes to displace dissolved oxygen. (Rationale: Oxygen competes with the 4-NNA nitro group for electrons from NTR, which would artificially inhibit the degradation pathway.)

  • Enzymatic Cleavage: Inject NTR (5 µg/mL) and NADH (1 mM) into the sealed vials via a syringe to maintain hypoxia. Incubate at 37°C under gentle orbital shaking (100 rpm). (Rationale: NADH is the essential hydride donor for NTR. Without it, the reduction of -NO₂ to -NH₂ cannot occur.)

  • Self-Validation Checkpoint (Degradation Tracking): At predetermined intervals (1, 2, 4, 8, 24 h), remove the gels, blot excess surface water, and weigh ( Wt​ ). A sudden spike in the swelling ratio followed by rapid mass loss indicates successful network destabilization. Concurrently, measure the supernatant absorbance via UV-Vis to quantify the targeted drug release profile.

DegradationPathway A Intact 4-NNA Hydrogel (Hydrophobic -NO2) B Hypoxic Tissue (Tumor/Colon) A->B C Nitroreductase (NTR) + NADH B->C D Reduction to -NH2 (Hydrophilic shift) C->D E Network Swelling & Drug Release D->E

Figure 2: Nitroreductase-mediated stimuli-responsive degradation pathway of 4-NNA hydrogels.

References

  • Title: ZnO nanorods functionalized with chitosan hydrogels crosslinked with azelaic acid for transdermal drug delivery Source: Colloids and Surfaces B: Biointerfaces URL
  • Title: Degradable Cell-Adhesive Hybrid Hydrogels by Cross-Linking of Gelatin with Poly(2-isopropenyl-2-oxazoline)
  • Title: Novel pH-sensitive hydrogels for colon-specific drug delivery Source: Taylor & Francis URL

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-nitrononanedioic acid synthesis

Welcome to the technical support center for the synthesis of 4-nitrononanedioic acid. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-nitrononanedioic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and improve your reaction yield. Our approach is grounded in established chemical principles to ensure you have a self-validating system for your experimental work.

Introduction to the Synthesis

The synthesis of 4-nitrononanedioic acid, while not extensively documented in the literature, can be approached through the electrophilic nitration of nonanedioic acid (also known as azelaic acid). This process typically involves the use of a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid. The key to a successful synthesis lies in controlling the reaction conditions to favor the desired product and minimize side reactions.

This guide will address common issues you may encounter, from low yield and product purification to controlling the regioselectivity of the nitration.

Troubleshooting Guide & FAQs

Here are some of the common questions and issues that may arise during the synthesis of 4-nitrononanedioic acid, along with our expert guidance.

FAQ 1: My overall yield of 4-nitrononanedioic acid is very low. What are the likely causes and how can I improve it?

Answer:

Low yield in the nitration of nonanedioic acid can stem from several factors, primarily incomplete reaction, degradation of the starting material or product, and the formation of unwanted byproducts. Here’s how to troubleshoot this issue:

  • Incomplete Reaction: Ensure your reaction goes to completion by monitoring its progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider adjusting the following:

    • Reaction Time: Prolonging the reaction time may drive it to completion. However, be cautious, as extended times can also lead to byproduct formation[1].

    • Temperature: While low temperatures are generally recommended to control the reaction, a slight, controlled increase may be necessary to overcome the activation energy barrier.

  • Degradation: Nitric acid is a strong oxidizing agent and can lead to the degradation of the aliphatic chain of nonanedioic acid, especially at elevated temperatures.

    • Temperature Control: Maintain a strict temperature range, ideally between 0-5°C, using an ice bath to prevent oxidative side reactions[1].

  • Byproduct Formation: The formation of isomers (e.g., 2-nitro or 3-nitrononanedioic acid) and dinitrated products can significantly reduce the yield of the desired 4-nitro isomer.

    • Controlled Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of nonanedioic acid to maintain a low concentration of the nitrating species at any given time, which can improve selectivity.

Experimental Protocol: General Nitration of Nonanedioic Acid
  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add nonanedioic acid to the sulfuric acid with stirring, ensuring the temperature does not exceed 10°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio) in the dropping funnel and cool it in an ice bath.

  • Add the nitrating mixture dropwise to the nonanedioic acid solution over 1-2 hours, maintaining the reaction temperature between 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

FAQ 2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity for the 4-nitro position?

Answer:

Improving regioselectivity is crucial for maximizing the yield of 4-nitrononanedioic acid. The formation of other isomers is a common challenge in the nitration of aliphatic chains.

  • Steric Hindrance: While the electronic effects on an aliphatic chain are minimal, steric hindrance can play a role. The 4-position is less sterically hindered than the 2-position, which may offer some selectivity.

  • Alternative Nitrating Agents: The choice of nitrating agent can influence regioselectivity. Consider exploring milder nitrating agents that may offer better control. Some alternatives to the standard nitric/sulfuric acid mixture include:

    • Acetyl nitrate: Prepared in situ from nitric acid and acetic anhydride, it can sometimes provide different selectivity profiles.

    • Nitronium tetrafluoroborate (NO₂BF₄): A milder and more selective nitrating agent, though it is also more expensive.

Data Presentation: Comparison of Nitrating Agents
Nitrating AgentTypical Reaction ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄0-5°CCost-effective, readily availableStrong oxidizing agent, can lead to byproducts
Acetyl Nitrate0-25°CMilder than mixed acidRequires in situ preparation
NO₂BF₄0-25°CHigh selectivity, mild conditionsHigher cost
FAQ 3: The purification of 4-nitrononanedioic acid is proving to be difficult. What are the best methods for isolating the pure product?

Answer:

Purification can be challenging due to the similar polarities of the starting material and the various nitrated isomers.

  • Column Chromatography: This is often the most effective method for separating isomers.

    • Solvent System: A gradient elution using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is recommended. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to separate the desired product from other isomers and the unreacted starting material.

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure product.

    • Solvent Screening: Experiment with a range of solvents and solvent mixtures to find one in which the 4-nitrononanedioic acid has high solubility at elevated temperatures and low solubility at room temperature or below.

Visualization of Experimental Workflow and Troubleshooting

Diagram 1: General Workflow for 4-Nitrononanedioic Acid Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start prep_reagents Prepare Nonanedioic Acid and Nitrating Agent start->prep_reagents reaction Nitration Reaction (0-5°C) prep_reagents->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring quench Quench with Ice monitoring->quench extraction Solvent Extraction quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification end Pure 4-Nitrononanedioic Acid purification->end

Caption: A flowchart of the synthesis process.

Diagram 2: Troubleshooting Low Yield

G cluster_incomplete Incomplete Reaction cluster_byproducts Byproduct Formation start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_byproducts Are there significant byproducts? check_completion->check_byproducts Yes increase_time Increase Reaction Time check_completion->increase_time No control_temp Strict Temperature Control (0-5°C) check_byproducts->control_temp Yes increase_temp Slightly Increase Temperature increase_time->increase_temp end Improved Yield increase_temp->end slow_addition Slow, Dropwise Addition of Nitrating Agent control_temp->slow_addition milder_agent Consider Milder Nitrating Agent slow_addition->milder_agent milder_agent->end

Caption: A decision tree for troubleshooting low yield.

References

  • Nitrones: Comprehensive Review on Synthesis and Applications. MDPI.[Link]

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate.[Link]

  • Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid.
  • Study on synthesis of 4-Aminonicotinic acid. ResearchGate.[Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC.[Link]

  • Nitric Acid Concentration and Purification (Azeotropic and Fuming). YouTube.[Link]

  • Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal.[Link]

  • The Molecular Mechanism of the Formation of Four-Membered Cyclic Nitronates and Their Retro (3 + 2) Cycloaddition: A DFT Mechanistic Study. PMC.[Link]

  • Mastering Synthesis: Controlling Side Reactions of 4-Nitroaniline Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and...
  • Synthesis of isoxazolidine via 1,3-dipolar cycloaddition of N-4-tert-benzylidene nitrone and maleimide in imidazolium-based ionic liquids. ResearchGate.[Link]

  • Nitrones and nitronic acid derivatives: Their structure and their roles in synthesis. ResearchGate.[Link]

Sources

Optimization

Crystallization Troubleshooting Center: 4-Nitrononanedioic Acid Purity Optimization

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Crystallization is a highly selective separation technique, but it is governed by strict thermodynamic and kinetic principles.

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Crystallization is a highly selective separation technique, but it is governed by strict thermodynamic and kinetic principles. When purifying a flexible, bifunctional molecule like 4-nitrononanedioic acid—which features both hydrogen-bonding capabilities and a polar, electron-withdrawing nitro group—researchers frequently encounter liquid-liquid phase separation (oiling out), mother liquor entrapment, and lattice inclusions.

This guide moves beyond simple "tips and tricks." It provides a self-validating framework designed to help you diagnose the exact mechanism of impurity incorporation and execute field-proven protocols to achieve a high-purity crystalline product.

Phase 1: Diagnostic Workflow

Before altering your crystallization parameters, you must identify how the impurities are contaminating your product. Follow this logical workflow to diagnose the root cause of low purity.

ImpurityWorkflow Start Low Purity Detected in 4-Nitrononanedioic Acid Slurry Perform Slurry Wash (Saturated API Solution) Start->Slurry Check1 Did Purity Improve Significantly (>50%)? Slurry->Check1 Surface Diagnosis: Surface Deposition Action: Optimize Filtration/Washing Check1->Surface Yes Microscopy Perform Optical Microscopy on Unwashed Crystals Check1->Microscopy No Check2 Are Crystals Agglomerated? Microscopy->Check2 Agglom Diagnosis: Agglomeration Action: Lower Supersaturation Rate Check2->Agglom Yes Inclusion Diagnosis: Lattice Inclusion Action: Change Solvent/Growth Rate Check2->Inclusion No

Diagnostic workflow for identifying impurity incorporation mechanisms in crystallization.

Phase 2: Deep-Dive Troubleshooting Guides

Q: Why does my 4-nitrononanedioic acid form a sticky oil instead of crystals upon cooling? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out"[1]. It occurs when the melting point of the solid is depressed below the solution's temperature due to high impurity loads, causing the solute to separate as an impurity-rich liquid phase[2]. For a flexible molecule like 4-nitrononanedioic acid, oiling out is frequently triggered by a mismatch in solvent polarity—such as using a highly polar solvent when the main impurities are non-polar[2]. Because impurities dissolve readily in this liquid phase, the resulting solidified oil yields very little purification[1]. Causality & Solution: The rate of phase separation is outpacing the rate of nucleation. To fix this, transition to a mixed-solvent system to balance polarity. More importantly, introduce seed crystals at a temperature above the LLPS boundary to force solid nucleation before the oil phase can form[2].

Q: My crystals look like large clumps under the microscope, and the chemical purity is unacceptably low. What is the mechanism here? A: You are observing agglomeration, which traps impurity-rich mother liquor between the fused crystal faces[3]. This is a kinetic issue caused by excessively rapid crystallization[3]. When the cooling rate is too fast, the system generates a high degree of supersaturation, leading to uncontrolled, rapid nucleation and the clumping of smaller crystals into irregular masses[3]. Causality & Solution: The thermodynamic driving force (supersaturation) is being consumed too violently. Implement a controlled, non-linear cooling profile (such as a cubic cooling ramp) to maintain a constant, low level of supersaturation.

Q: The purity remains low even after rigorous washing, and no agglomeration is visible. Why? A: If the impurity cannot be washed away and the crystals are not agglomerated, the impurities are likely incorporated directly into the crystal lattice (lattice inclusions or solid solutions)[4]. Structurally similar impurities—such as regioisomers of nitrononanedioic acid or unreacted azelaic acid—can mimic the target molecule and co-precipitate during crystal growth[4]. Causality & Solution: The impurity fits into the growing crystal lattice. This requires altering the thermodynamic driving force. Change the solvent system to disrupt the specific solute-impurity-solvent interactions, or perform a slow Ostwald ripening (temperature cycling) to anneal the crystals, allowing the lattice to dissolve and reform, thereby excluding the mismatched impurity molecules[4].

Phase 3: Quantitative Solvent Screening Metrics

Selecting the correct solvent is critical for 4-nitrononanedioic acid to balance its polar nitro group and non-polar aliphatic chain. Use the table below to select a solvent system based on your specific impurity profile.

Solvent SystemPolarity ProfileLLPS (Oiling Out) RiskRejection of Polar ImpuritiesRejection of Non-Polar Impurities
Water Very HighLowPoor (Traps polar byproducts)Excellent
Ethanol HighHigh (Prone to oiling out)ModerateModerate
EtOAc / Heptane (1:2) Moderate (Mixed)Low (When seeded properly)ExcellentExcellent
Toluene LowModerateExcellentPoor (Traps aliphatic chains)

Phase 4: Self-Validating Experimental Protocols

Protocol A: Seeding and MSZW Optimization (To Prevent LLPS and Agglomeration)

Causality: By controlling the exact moment of nucleation within the Metastable Zone Width (MSZW), we bypass the oiling-out boundary and prevent the supersaturation spikes that cause agglomeration.

  • Determine Phase Boundaries: Use a turbidimeter to determine the clear point (dissolution temperature) and cloud point (spontaneous nucleation temperature) of your mixture. The gap between these is your MSZW.

  • Preparation: Prepare a saturated solution of crude 4-nitrononanedioic acid at 5°C above the clear point to ensure complete dissolution.

  • Cooling to Seeding Point: Cool the solution slowly to the midpoint of the MSZW (typically 5–10°C below the clear point).

  • Seed Introduction: Introduce 1–2 wt% of high-purity 4-nitrononanedioic acid seed crystals.

  • Isothermal Aging (Self-Validation Step): Hold the temperature isothermally for 60 minutes. Validation: Sample the mother liquor via HPLC; a measurable drop in solute concentration confirms successful secondary nucleation and supersaturation consumption prior to cooling.

  • Controlled Cooling: Initiate a slow, cubic cooling ramp (e.g., 0.1°C/min initially, accelerating to 0.5°C/min) down to the final isolation temperature.

Protocol B: Diagnostic Slurry Wash (To Differentiate Surface Deposition vs. Lattice Inclusion)

Causality: Suspension in a saturated, impurity-free solution selectively cleans the crystal surface via constant interaction at the solid-liquid interface without dissolving the bulk lattice[4].

  • Solution Preparation: Prepare a saturated solution of pure 4-nitrononanedioic acid in your target solvent at 20°C. Filter it through a 0.22 µm membrane to ensure no solid particles remain.

  • Slurry Formation: Suspend 5g of your impure crystal batch in 20mL of this saturated solution.

  • Low-Energy Agitation: Agitate the suspension at low shear (150 rpm) for 4 hours at a strictly controlled 20°C to prevent bulk dissolution.

  • Isolation: Filter the suspension and wash the cake with a minimal volume of cold anti-solvent.

  • Analysis & Validation: Analyze the dried crystals via HPLC.

    • If purity increases by >50% relative to the unwashed baseline: The primary mechanism is surface deposition/mother liquor entrapment[4].

    • If purity remains largely unchanged: The mechanism is lattice inclusion, requiring a complete solvent change or Ostwald ripening[4].

Phase 5: Frequently Asked Questions (FAQs)

Can I just use rotary evaporation to recover my oiled-out product? Yes. If a crystallization completely fails and oils out, you can remove the solvent entirely via rotary evaporation to recover the crude solid. You can then attempt a second crystallization, ideally with a different solvent system or a modified cooling profile[1].

Why do you recommend a mixed solvent system for oiling out? A mixed solvent system allows you to fine-tune the solubility curve. If a single solvent causes oiling out, you can dissolve the crude in a small amount of a "good" solvent, then slowly titrate in an "anti-solvent" to approach the saturation point carefully. This prevents the system from crossing the liquid-liquid phase separation boundary prematurely.

Does stirring speed affect purity? Absolutely. While adequate stirring is required to maintain uniform temperature and prevent agglomeration, excessively high shear can cause crystal attrition (breakage). Broken crystals generate secondary nucleation sites that can rapidly consume supersaturation, leading to the entrapment of impurities[5].

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • The Problem of Oiling Out in Chemical Process Development - KiloMentor. Available at: [Link]

  • What Problems Might Occur If Crystallization Occurs Too Rapidly? - Achieve Chem. Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Baseline Drift in 4-Nitrononanedioic Acid Quantitative Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing baseline instability during the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing baseline instability during the quantitative analysis of 4-nitrononanedioic acid.

Analyzing this specific molecule presents a unique chromatographic paradox. 4-nitrononanedioic acid is a highly polar, flexible dicarboxylic acid (pKa ~4.5). To achieve reproducible reversed-phase retention and prevent peak tailing, the mobile phase must be highly acidic (pH < 2.5) to keep the carboxylate groups fully protonated. While the aliphatic nitro group possesses a weak n→π∗ transition around 270 nm, high-sensitivity quantitative analysis forces us to monitor the stronger π→π∗ transitions of the carboxyl backbone at low UV wavelengths (205–215 nm). This necessitates the use of Trifluoroacetic acid (TFA) as an ion-pairing and acidifying agent, which directly introduces the baseline drift phenomena we must resolve.

Diagnostic Workflow

BaselineDriftDiagnostics Start Observe Baseline Drift in 4-Nitrononanedioic Acid CheckUV Is UV Wavelength < 220 nm? Start->CheckUV TFAIssue TFA Spectral Shift (Solvent A vs B) CheckUV->TFAIssue Yes (e.g., 210 nm) TempIssue Check Column Temp & Equilibration CheckUV->TempIssue No (e.g., 280 nm) BalanceTFA Execute Protocol 1: Balance TFA Conc. TFAIssue->BalanceTFA CheckMixer Check Pump Mixer & Degassing TempIssue->CheckMixer BalanceTFA->CheckMixer If noise persists UpgradeMixer Execute Protocol 2: Optimize Mixing CheckMixer->UpgradeMixer

Diagnostic workflow for isolating and resolving HPLC baseline drift in dicarboxylic acid analysis.

Section 1: Causality & Frequently Asked Questions

Q1: Why does the baseline drift upward so aggressively during my water/acetonitrile gradient? This is not caused by column bleed or contamination; it is a fundamental optical phenomenon. At wavelengths below 220 nm, TFA absorbs UV light strongly[1]. As your gradient shifts from a highly aqueous environment (Solvent A) to a highly organic environment (Solvent B, typically Acetonitrile), the UV absorbance spectrum of TFA undergoes a bathochromic (red) shift[2]. Because the molar absorptivity of TFA is higher in acetonitrile than in water at 215 nm, the detector registers a steady upward drift as the organic composition increases[2].

Q2: How can I mathematically and empirically balance the mobile phase to eliminate this drift? You must intentionally unbalance the volumetric concentration of TFA to balance the optical absorbance. Because TFA absorbs more strongly in acetonitrile at 215 nm, you must reduce the concentration of TFA in Solvent B. If Solvent A is 0.100% TFA in Water, Solvent B should typically be 0.080% to 0.085% TFA in Acetonitrile[1]. This offsets the spectral shift and flattens the baseline.

Q3: I have balanced the TFA, but I am still observing cyclic baseline noise and micro-fluctuations. What is the root cause? Cyclic noise during a chemically balanced gradient is a symptom of inadequate mobile phase mixing. When the pump blends aqueous and organic solvents, differences in viscosity and refractive index create micro-environments of unmixed solvent. If the pump's stroke volume is not paired with an adequate mixing chamber, these micro-environments reach the flow cell, causing refractive index anomalies and baseline ripples[3]. Upgrading to a diffusion-bonded microfluidic mixer homogenizes the solvent stream before it reaches the column, eliminating this noise[3].

Q4: Can temperature fluctuations or dissolved gases mimic chemical baseline drift? Yes. Mixing water and acetonitrile is an endothermic process that alters gas solubility. If the inline degasser is failing, microbubbles will form in the column or detector flow cell, presenting as a gradual upward drift followed by erratic spikes[4]. Furthermore, thermal gradients across the column alter the refractive index of the mobile phase. Implementing precise column oven controls and ensuring rigorous solvent degassing are critical foundational steps[4].

Section 2: Quantitative Data Summaries

Table 1: Mobile Phase Absorbance Balancing Matrix (Detection at 215 nm)

Solvent A (Aqueous)Solvent B (Organic)Expected Baseline BehaviorCorrective Action Required
0.100% TFA in Water0.100% TFA in AcetonitrileSevere Upward Drift (>100 mAU)Decrease TFA in B to ~0.085%
0.100% TFA in Water0.085% TFA in AcetonitrileFlat / Stable (<5 mAU drift)None (Optimal State)
0.100% TFA in Water0.070% TFA in AcetonitrileDownward Drift (Negative slope)Increase TFA in B to ~0.085%
0.100% Formic Acid0.100% Formic Acid in ACNExtreme UV Cutoff InterferenceSwitch to TFA for <220 nm work

Table 2: Troubleshooting Matrix for Baseline Anomalies

SymptomPrimary Root CauseSecondary Root CauseRecommended Protocol
Steady Upward DriftTFA spectral shift in organic phaseColumn bleed / ContaminationProtocol 1 (TFA Balancing)
Cyclic Ripples / NoiseInadequate solvent mixingPump check valve malfunctionProtocol 2 (Mixer Upgrade)
Erratic Spikes / Positive DriftMicrobubbles / OutgassingFailing inline degasserProtocol 2 (System Passivation)
Section 3: Self-Validating Experimental Protocols
Protocol 1: Empirical TFA Balancing for 4-Nitrononanedioic Acid Analysis

Causality Focus: This protocol establishes a self-validating feedback loop. By running a blank gradient, you isolate the optical properties of the mobile phase from the analyte, allowing you to perfectly match the UV absorbance of Solvents A and B at your specific detection wavelength.

  • Preparation of Solvent A: Add exactly 1.00 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 5 minutes to degas.

  • Preparation of Solvent B (Initial Guess): Add exactly 0.85 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • System Priming: Purge both lines for 5 minutes at 5 mL/min to ensure fresh solvent reaches the pump heads.

  • Blank Gradient Execution: Inject a blank (initial mobile phase) and run the full analytical gradient (e.g., 5% B to 95% B over 15 minutes) at the target flow rate and column temperature.

  • Data Evaluation & Iteration (The Self-Validation Step):

    • Extract the chromatogram at 215 nm.

    • Calculate the Δ mAU from the start to the end of the gradient.

    • If Δ mAU > +5 (Upward Drift): Remove 50 µL of TFA from Solvent B, mix, and repeat the blank run.

    • If Δ mAU < -5 (Downward Drift): Add 50 µL of TFA to Solvent B, mix, and repeat the blank run.

  • Final Validation: A successful balance yields a baseline drift of < 5 mAU, ensuring high signal-to-noise for the integration of 4-nitrononanedioic acid peaks.

Protocol 2: System Passivation and Mixing Optimization

Causality Focus: If Protocol 1 yields a flat overall slope but high cyclic noise or erratic spikes, the physical state of the mobile phase (mixing homogeneity and dissolved gases) is compromised. This protocol mechanically stabilizes the system.

  • Hardware Verification: Verify the installed mixer volume. For challenging TFA gradients, replace standard 50 µL bead mixers with a larger volume (e.g., 350 µL) diffusion-bonded mixer, which utilizes microfluidic channels to ensure complete solvent homogenization[3].

  • Degasser Check: Monitor the vacuum degasser pressure. If the system lacks an inline degasser, sparge both Solvents A and B with ultra-high purity Helium at 100 mL/min for 10 minutes prior to analysis to prevent outgassing during the endothermic mixing of water and acetonitrile[4].

  • System Flush (Bypassing Column): Replace the analytical column with a zero-dead-volume union to protect the stationary phase from pressure shocks.

  • Passivation: Flush the system with 50% Isopropanol / 50% Water at 2.0 mL/min for 30 minutes. The high viscosity and low surface tension of isopropanol will clear any trapped microbubbles and organic contaminants from the pump heads and check valves.

  • Re-equilibration: Reinstall the column, set the column oven to the target temperature (e.g., 40°C) to prevent thermal gradients, and equilibrate with starting mobile phase until system backpressure and baseline are completely stable[4].

References
  • Dolan, J. "Gradient Elution, Part V: Baseline Drift Problems." LCGC International. Available at:[Link]

  • Shimadzu. "Gradient Baseline for Water/Acetonitrile Containing TFA." Shimadzu. Available at:[Link]

  • Waters. "Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems." Waters. Available at:[Link]

  • Eureka by PatSnap. "How to Troubleshoot HPLC Baseline Drift Issues." PatSnap. Available at:[Link]

Sources

Optimization

Minimizing dinitro byproducts during the synthesis of 4-nitrononanedioic acid

Introduction Welcome to the technical support guide for the synthesis of 4-nitrononanedioic acid. The selective nitration of long-chain aliphatic dicarboxylic acids like nonanedioic acid (azelaic acid) presents a signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-nitrononanedioic acid. The selective nitration of long-chain aliphatic dicarboxylic acids like nonanedioic acid (azelaic acid) presents a significant synthetic challenge. Unlike well-documented aromatic nitrations, direct C-H functionalization on an alkane chain is often hampered by issues of low reactivity and poor regioselectivity.[1] The primary obstacle addressed in this guide is the formation of undesired dinitro byproducts, which complicates purification and reduces the yield of the target mono-nitro compound.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our approach is grounded in fundamental principles of reaction kinetics and selectivity, aiming to provide not just protocols, but a clear understanding of the causality behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: What makes the selective mono-nitration of nonanedioic acid so challenging?

The primary challenge lies in the nature of the substrate. Nonanedioic acid has multiple methylene (CH₂) groups with similar reactivity. Activating one C-H bond for nitration often requires harsh conditions (e.g., strong acids), which can easily lead to a second nitration event on the same or another molecule, as the first nitro group does not sufficiently deactivate the entire alkane chain to prevent further reaction.[2] This contrasts with many aromatic systems where the first nitro group deactivates the ring, making a second substitution more difficult.[2]

Q2: What are the primary byproducts to expect during the synthesis of 4-nitrononanedioic acid?

The main byproducts are isomers of dinitrononanedioic acid (e.g., 4,5-dinitro, 4,6-dinitro). Additionally, depending on the strength of the nitrating agent and reaction temperature, oxidative cleavage of the carbon chain can occur, leading to shorter-chain dicarboxylic acids and other degradation products.[3] Isomers of mono-nitrated nonanedioic acid (e.g., 3-nitro, 5-nitro) are also expected, posing a significant purification challenge.

Q3: What is the general mechanism for aliphatic C-H nitration?

The mechanism can vary depending on the nitrating system. With mixed acids (HNO₃/H₂SO₄), the active electrophile is the nitronium ion (NO₂⁺).[4] The reaction proceeds via attack of the alkane's C-H bond on the nitronium ion, likely through a five-coordinate carbonium ion transition state. Alternatively, under different conditions, radical mechanisms involving nitrogen dioxide (NO₂) can occur. For the purposes of this guide, we will focus on controlling the electrophilic pathway, which is more common for producing nitroalkanes from strong acid media.

Troubleshooting Guide: Minimizing Dinitro Byproduct Formation

Q: I am observing a significant amount of dinitro-nonanedioic acid in my crude product. How can I suppress this over-reaction?

This is the most common issue encountered. Dinitration is a consecutive reaction that competes with the desired mono-nitration. To favor the mono-nitro product, the reaction conditions must be carefully controlled to stop the reaction after the first nitration has occurred but before the second one proceeds to a significant extent. Here are the key parameters to adjust:

The Problem: Nitration is a highly exothermic reaction.[3] Higher temperatures dramatically increase the rate of all reactions, but often accelerate the second nitration more significantly than the first, leading to a higher proportion of dinitro byproducts.[5]

The Solution: Maintain strict, low-temperature control throughout the reaction.

  • Recommendation: Perform the reaction at a temperature between -5 °C and 5 °C. Use an ice-salt or a glycol-chiller bath to ensure consistent temperature management.

  • Causality: At lower temperatures, the activation energy barrier for the second nitration is more difficult to overcome, giving the desired mono-nitro product a kinetic advantage.

The Problem: Using a large excess of the nitrating agent (e.g., nitric acid) creates a high concentration of the active nitrating species (NO₂⁺), which drives the reaction towards completion and promotes multiple nitrations.[3]

The Solution: Use a molar ratio of nitric acid to nonanedioic acid that is as close to stoichiometric as possible while still achieving reasonable conversion.

  • Recommendation: Start with a molar ratio of 1.1 to 1.5 equivalents of nitric acid per equivalent of nonanedioic acid. A large excess should be avoided.

  • Causality: By limiting the amount of the nitrating agent, you reduce the probability of a mono-nitrated molecule encountering another nitrating agent before the reaction is quenched.

The Problem: Adding the nitrating agent too quickly can create localized areas of high concentration and temperature ("hot spots"), which are miniature factories for dinitro byproducts.[6]

The Solution: Ensure slow, controlled addition of the nitrating agent to a vigorously stirred solution of the substrate.

  • Recommendation: Prepare a solution of nonanedioic acid in the co-acid (e.g., sulfuric acid) and cool it to the target temperature. Add the nitrating mixture (e.g., HNO₃/H₂SO₄) dropwise via an addition funnel over an extended period (e.g., 1-2 hours).

  • Causality: Slow addition and efficient stirring maintain a low, homogenous concentration of the nitrating agent throughout the reaction vessel, preventing localized over-reaction.

The Problem: Allowing the reaction to proceed for too long, even under optimal temperature and stoichiometry, will inevitably lead to the formation of dinitro products as the concentration of the starting material decreases.

The Solution: Monitor the reaction progress closely and quench it as soon as a satisfactory level of mono-nitration is achieved.

  • Recommendation: Monitor the reaction every 15-30 minutes using a suitable technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)). The reaction should be quenched once the spot/peak for the starting material has significantly diminished but before the spots/peaks for dinitro byproducts become prominent.

  • Causality: Reaction monitoring allows you to terminate the process at the point of maximum mono-nitro product concentration, effectively "trapping" the desired intermediate.

The interplay of these factors is critical for maximizing the yield of 4-nitrononanedioic acid.

Caption: Key parameter control for minimizing dinitration.

Experimental Protocols

Protocol 1: Optimized Mono-Nitration of Nonanedioic Acid

This protocol is a recommended starting point. Optimization of time and stoichiometry may be required.

  • Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, add concentrated sulfuric acid (98%, 100 mL).

  • Cooling: Cool the sulfuric acid to 0 °C using an ice-salt bath.

  • Substrate Addition: While stirring vigorously, slowly add nonanedioic acid (18.8 g, 0.1 mol) in portions, ensuring the temperature does not exceed 10 °C. Continue stirring until all solids are dissolved. Cool the resulting solution back down to 0 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 7.2 mL, ~0.11 mol) to concentrated sulfuric acid (20 mL). Cool this mixture to 0 °C.

  • Controlled Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred nonanedioic acid solution over a period of at least 1 hour, maintaining the internal reaction temperature between 0 °C and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C. Take small aliquots every 20 minutes and quench them in ice water for analysis by TLC or LC-MS to monitor the consumption of starting material and the formation of products.

  • Quenching: Once monitoring indicates optimal conversion (typically 1-2 hours), quench the reaction by pouring it slowly and carefully over a large amount of crushed ice (~500 g) with vigorous stirring.

  • Product Isolation: The product will likely precipitate as a white or pale yellow solid. Allow the ice to melt completely, then isolate the solid product by vacuum filtration.

  • Washing: Wash the crude product on the filter with several portions of cold deionized water until the washings are neutral (pH ~6-7).

  • Drying: Dry the crude product under vacuum to a constant weight. The crude product will be a mixture of 4-nitrononanedioic acid and its isomers, unreacted starting material, and dinitro byproducts. Proceed to Protocol 2 for purification.

Protocol 2: Purification via pH-Controlled Extraction

This protocol exploits the pKa differences between dicarboxylic acids. Dinitro-substituted acids are more acidic than mono-nitro acids, which are in turn more acidic than the starting nonanedioic acid.

  • Dissolution: Dissolve the crude, dried product from Protocol 1 in a suitable organic solvent such as ethyl acetate (200 mL).

  • Selective Wash 1 (Remove Dinitro Byproducts): Transfer the ethyl acetate solution to a separatory funnel. Wash the organic layer with a carefully prepared, mildly basic aqueous solution, such as a dilute sodium bicarbonate solution (e.g., 2-3% w/v). Use a pH meter to monitor the aqueous layer. The highly acidic dinitro byproducts will be preferentially extracted into the aqueous layer. Repeat this wash 1-2 times.

  • Selective Wash 2 (Isolate Mono-Nitro Product): Next, wash the organic layer with a slightly stronger basic solution (e.g., 5-8% sodium bicarbonate or dilute sodium carbonate solution). The desired mono-nitrononanedioic acid will be extracted into this aqueous layer, leaving less acidic starting material and other non-acidic impurities in the ethyl acetate.

  • Acidification & Precipitation: Collect the aqueous layer from Step 3. Cool it in an ice bath and slowly acidify with cold dilute HCl (~2 M) with stirring until the pH is ~1-2. The purified 4-nitrononanedioic acid (and its isomers) will precipitate out of the solution.

  • Final Isolation: Collect the purified solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point to confirm its identity and purity.

Sources

Troubleshooting

Overcoming steric hindrance in 4-nitrononanedioic acid amidation reactions

A Guide for Researchers, Scientists, and Drug Development Professionals A Note on the Structure of 4-Nitrononanedioic Acid Troubleshooting Guide: Overcoming Common Hurdles This section addresses specific experimental iss...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

A Note on the Structure of 4-Nitrononanedioic Acid

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My amidation reaction with 4-nitrononanedioic acid is resulting in a low yield of the desired amide. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in the amidation of 4-nitrononanedioic acid can stem from several factors, primarily related to steric hindrance and inadequate activation of the carboxylic acid groups.

Potential Causes and Solutions:

  • Insufficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium-carboxylate salt.[1][2] The hydroxyl group of a carboxylic acid is also a poor leaving group. To overcome this, a coupling agent is necessary to convert the hydroxyl group into a better leaving group, thus activating the carboxylic acid for nucleophilic attack by the amine.[1][2]

    • Solution: Employ a suitable coupling agent. For sterically hindered reactions, more potent coupling agents are often required. Consider the following options:

      • Carbodiimides (e.g., DCC, EDC): These are common coupling agents, but may be inefficient for sterically hindered substrates.[3] If using a carbodiimide, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can improve efficiency and reduce side reactions like racemization.[4][5]

      • Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally more effective for challenging couplings, including those with sterically hindered substrates.[6] They often lead to faster reaction times and higher yields.

      • Boron-Based Catalysts: Boronic acid derivatives have emerged as powerful catalysts for direct amidation, even with hindered substrates.[4][7][8]

  • Steric Hindrance: The long alkyl chain of nonanedioic acid can create a sterically congested environment around the carboxylic acid groups, impeding the approach of the amine nucleophile. This effect can be more pronounced with bulky amines.

    • Solution:

      • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.[9] Microwave irradiation can be particularly effective in rapidly heating the reaction mixture and accelerating sterically hindered reactions.[9]

      • Choose a Less Hindered Amine (if possible): If the amine component can be varied, using a smaller, less sterically demanding amine will likely improve the reaction rate and yield.

  • Sub-optimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction outcome.

    • Solution:

      • Solvent Selection: Aprotic polar solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are typically used for amidation reactions.

      • Base Addition: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often added to neutralize any acidic byproducts and to deprotonate the amine, increasing its nucleophilicity.

Question 2: I am attempting to synthesize a mono-amide of 4-nitrononanedioic acid, but I am getting a mixture of the di-amide and unreacted starting material. How can I selectively form the mono-amide?

Answer:

Achieving regioselective mono-amidation of a dicarboxylic acid requires exploiting the differential reactivity of the two carboxylic acid groups. In the case of 4-nitrononanedioic acid, the electron-withdrawing nitro group plays a crucial role.

Key Principles and Strategies:

  • Electronic Effect of the Nitro Group: The nitro group is strongly electron-withdrawing through its inductive effect.[9][10] This effect increases the acidity of the nearby carboxylic acid group by stabilizing the resulting carboxylate anion.[9][11][12] The closer the carboxylic acid is to the nitro group, the more acidic it will be. For 4-nitrononanedioic acid, the carboxylic acid at the C1 position is closer to the C4 nitro group than the carboxylic acid at the C9 position. Therefore, the C1 carboxylic acid will be more acidic and consequently more reactive towards activation and subsequent amidation.

  • Strategies for Mono-amidation:

    • Control Stoichiometry: Use a limited amount of the amine (e.g., 0.9-1.0 equivalents) and the coupling agent (1.0 equivalent) relative to the dicarboxylic acid. This will favor the reaction at the more reactive site.

    • Slow Addition of Reagents: A slow, dropwise addition of the coupling agent to a solution of the dicarboxylic acid and a non-nucleophilic base can favor the formation of the activated mono-ester intermediate.[7] This intermediate can then be reacted with the amine.

    • Formation of a Cyclic Anhydride (if applicable): For some dicarboxylic acids, it is possible to form a cyclic anhydride, which can then be selectively opened by an amine to yield a mono-amide. However, for a long-chain dicarboxylic acid like 4-nitrononanedioic acid, the formation of a stable cyclic anhydride is unlikely.

    • Esterification Followed by Amidation: One of the carboxylic acid groups can be selectively protected as an ester. The remaining free carboxylic acid can then be amidated, followed by hydrolysis of the ester to yield the mono-amide.[5][6]

Question 3: My reaction seems to be complete by TLC analysis, but I am struggling to purify the amide product. What are the best practices for purification?

Answer:

Purification of dicarboxylic acid amides can be challenging due to their polarity and potential for contamination with byproducts from the coupling reaction.

Purification Strategies:

  • Work-up Procedure:

    • Aqueous Washes: After the reaction is complete, a series of aqueous washes can remove many impurities. Washing with a dilute acid (e.g., 1M HCl) will remove unreacted amine and basic byproducts. Washing with a dilute base (e.g., saturated NaHCO₃) will remove unreacted dicarboxylic acid and acidic byproducts. A final wash with brine will help to remove residual water from the organic layer.

    • Byproduct Removal from Coupling Agents:

      • If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.

      • If using EDC, the urea byproduct is water-soluble and can be removed during the aqueous work-up.

  • Crystallization: If the amide product is a solid, recrystallization is often an effective method of purification.[13] Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: For complex mixtures or if crystallization is not feasible, column chromatography is a powerful purification technique.

    • Stationary Phase: Silica gel is the most common stationary phase. However, for very polar compounds, reverse-phase silica (C18) may be a better option.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically used for silica gel chromatography. For very polar products, adding a small amount of methanol or a few drops of acetic acid or triethylamine to the mobile phase can help to improve separation and reduce tailing.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected difference in pKa between the two carboxylic acid groups in 4-nitrononanedioic acid?

    • A1: While experimental data for this specific molecule is unavailable, we can predict the trend based on the inductive effect of the nitro group. The electron-withdrawing nitro group will lower the pKa of the carboxylic acid closer to it. The inductive effect diminishes with distance, so the carboxylic acid further away will have a pKa closer to that of unsubstituted nonanedioic acid. The difference in pKa values is the basis for achieving regioselective mono-amidation.[11][12]

  • Q2: Are there any specific safety precautions I should take when working with 4-nitrononanedioic acid?

    • A2: Nitro compounds can be energetic and should be handled with care. Avoid excessive heating and mechanical shock. It is also important to consult the Safety Data Sheet (SDS) for any known hazards. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should always be worn.

  • Q3: Can I use thionyl chloride (SOCl₂) to activate the carboxylic acid?

    • A3: Yes, converting the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride is a classic method of activation and can be very effective, especially for sterically hindered substrates.[14] However, this method is often harsh and may not be suitable for sensitive substrates. It is also important to use a base to neutralize the HCl byproduct generated during the subsequent reaction with the amine.

  • Q4: How can I monitor the progress of my amidation reaction?

    • A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A spot for the dicarboxylic acid starting material should be seen to diminish over time, while a new spot for the amide product appears. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate or ninhydrin if the amine has a primary N-H bond) can help to visualize the spots. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Experimental Protocols

Protocol 1: General Procedure for the Di-amidation of 4-Nitrononanedioic Acid using HATU
  • Reagent Preparation:

    • Dissolve 4-nitrononanedioic acid (1.0 eq) in anhydrous DMF (0.1 M).

    • Add the amine (2.2 eq) to the solution.

    • Add diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction Setup:

    • Cool the solution to 0 °C in an ice bath.

    • Add HATU (2.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Strategy for Mono-amidation of 4-Nitrononanedioic Acid
  • Reagent Preparation:

    • Dissolve 4-nitrononanedioic acid (1.0 eq) and DIPEA (1.5 eq) in anhydrous DMF (0.1 M).

  • Reaction Setup:

    • Cool the solution to 0 °C.

    • In a separate flask, dissolve the coupling agent (e.g., HATU, 1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the coupling agent solution dropwise to the dicarboxylic acid solution over 30-60 minutes.

    • Stir the mixture at 0 °C for 1 hour to allow for the formation of the activated mono-ester.

    • Add the amine (0.95 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Work-up and Purification:

    • Follow the work-up and purification procedures outlined in Protocol 1. The separation of mono-amide, di-amide, and starting material will likely require careful column chromatography.

Data Summary

ParameterDi-amidationMono-amidation
4-Nitrononanedioic Acid (eq) 1.01.0
Amine (eq) 2.20.95
Coupling Agent (eq) 2.21.0
Base (eq) 3.01.5
Primary Product Di-amideMono-amide

Visualizations

Reaction Scheme and Regioselectivity

G cluster_0 4-Nitrononanedioic Acid HOOC(CH2)2CH(NO2)(CH2)4COOH 4-Nitrononanedioic Acid (Unsymmetrical) MonoAmide1 Mono-amide (at C1) Favored Product HOOC(CH2)2CH(NO2)(CH2)4COOH->MonoAmide1 1. Coupling Agent 2. Amine (1 eq) (Regioselective) DiAmide Di-amide HOOC(CH2)2CH(NO2)(CH2)4COOH->DiAmide 1. Coupling Agent 2. Amine (>2 eq) Amine R-NH2 CouplingAgent Coupling Agent (e.g., HATU) Base Base (e.g., DIPEA) MonoAmide1->DiAmide MonoAmide2 Mono-amide (at C9)

Caption: Regioselectivity in the amidation of 4-nitrononanedioic acid.

Troubleshooting Workflow for Low Yield

G Start Low Yield in Amidation CheckActivation Is the coupling agent strong enough? Start->CheckActivation CheckSterics Is steric hindrance a major factor? CheckActivation->CheckSterics Yes UseStrongerAgent Use a more potent coupling agent (e.g., HATU, PyBOP) CheckActivation->UseStrongerAgent No CheckConditions Are the reaction conditions (solvent, base) optimal? CheckSterics->CheckConditions No IncreaseTemp Increase reaction temperature (conventional or microwave) CheckSterics->IncreaseTemp Yes CheckPurity Is the starting material pure? CheckConditions->CheckPurity Yes OptimizeSolventBase Screen different solvents and bases CheckConditions->OptimizeSolventBase No CheckPurity->Start Yes, and still low yield PurifyStartingMaterial Purify 4-nitrononanedioic acid CheckPurity->PurifyStartingMaterial No

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity: 4-nitrononanedioic acid vs azelaic acid

Comparative Reactivity and Application Profiling: 4-Nitrononanedioic Acid vs. Azelaic Acid As a Senior Application Scientist, evaluating the structural and electronic nuances of dicarboxylic acids is critical for optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity and Application Profiling: 4-Nitrononanedioic Acid vs. Azelaic Acid

As a Senior Application Scientist, evaluating the structural and electronic nuances of dicarboxylic acids is critical for optimizing their use in active pharmaceutical ingredients (APIs), dermatological formulations, and polymer synthesis. Azelaic acid (nonanedioic acid) is a well-established, naturally occurring saturated dicarboxylic acid widely utilized for its antimicrobial and anti-inflammatory properties[1]. However, the introduction of functional groups, such as a nitro ( −NO2​ ) group in 4-nitrononanedioic acid (4-NNA), fundamentally alters the molecule's electronic landscape.

This guide provides an in-depth, objective comparison of the physicochemical properties and reactive workflows of standard azelaic acid (AA) versus its asymmetric derivative, 4-nitrononanedioic acid (4-NNA).

Structural and Electronic Profiling (The Causality)

The core difference between AA and 4-NNA lies in molecular symmetry and electronic distribution.

Azelaic Acid (AA): AA is a linear, 9-carbon aliphatic chain terminated by two equivalent carboxylic acid groups. It exhibits two distinct dissociation constants (pKa1 = 4.55, pKa2 = 5.50)[1]. Because the molecule is symmetric, nucleophilic attacks (such as esterification) occur with equal statistical probability at either the C1 or C9 terminus. Its moderate lipophilicity (LogP ~1.22–1.57) makes it highly effective for penetrating the stratum corneum in dermatological applications[1][2].

4-Nitrononanedioic Acid (4-NNA): The addition of a strongly electron-withdrawing nitro group at the C4 position breaks the molecule's symmetry and introduces two profound electronic changes:

  • Inductive Effect (-I): The nitro group pulls electron density away from the C1-C3 region. This increases the electrophilicity of the C1 carbonyl carbon and lowers its pKa (estimated ~4.20). The C9 carboxyl, separated by four methylene groups from the nitro center, experiences rapid distance decay of this inductive effect, maintaining a pKa similar to standard AA (~5.50).

  • Alpha C-H Acidity: Standard aliphatic protons in AA have a pKa of ~20. In 4-NNA, the proton at C4 is flanked by the electron-withdrawing nitro group, drastically lowering its pKa to ~10. This creates a unique nucleophilic hotspot capable of forming a stabilized nitronate anion.

Reactivity AA Azelaic Acid (AA) Symmetric Reactivity AA_C1 C1 & C9: Equivalent pKa 4.55, 5.50 AA->AA_C1 Uniform pKa NNA 4-Nitrononanedioic Acid (4-NNA) Asymmetric Reactivity NNA_C1 C1: Enhanced Electrophilicity Lower pKa (~4.2) NNA->NNA_C1 Inductive Effect (-I) NNA_C4 C4: CH-Acidic Site Nitronate Formation NNA->NNA_C4 Strong EWG NNA_C9 C9: Unaffected pKa ~5.50 NNA->NNA_C9 Distance Decay

Logical relationship of electronic effects and reactivity hotspots in AA vs. 4-NNA.

Physicochemical Data Comparison

To facilitate formulation and synthetic planning, the quantitative differences between the two compounds are summarized below. The increased polarity of the nitro group in 4-NNA reduces its overall LogP, which may necessitate lipid-based nanocarriers to match the skin permeability of standard AA[1].

PropertyAzelaic Acid (AA)4-Nitrononanedioic Acid (4-NNA)
Molecular Formula C9​H16​O4​ C9​H15​NO6​
Symmetry SymmetricAsymmetric
pKa1 (C1 Carboxyl) 4.55[1]~4.20 (Enhanced by -I effect)
pKa2 (C9 Carboxyl) 5.50[1]~5.50 (Unaffected by distance)
C-H Acidity (pKa) ~20 (Alpha to COOH)~10 (Alpha to NO2​ at C4)
LogP (Lipophilicity) 1.22 - 1.57[1][2]~0.85 (Increased polarity)
Primary Reactive Sites C1, C9C1, C4, C9

Comparative Experimental Workflows

To empirically validate the structural theories outlined above, the following self-validating protocols are designed to highlight the differential reactivity of 4-NNA compared to the industry-standard AA.

Protocol A: Differential Esterification Kinetics

Objective: Quantify the asymmetric reactivity of 4-NNA caused by the nitro group's inductive effect. Rationale: The C1 carbonyl of 4-NNA is more electrophilic than the C9 carbonyl. By running a time-course Fischer esterification, we can observe a kinetic preference for C1 monoesterification in 4-NNA, whereas AA will yield a purely statistical distribution of mono- and di-esters.

  • Initiation: Prepare 0.1 M solutions of AA and 4-NNA in anhydrous methanol in separate reaction vessels. Add 1 mol% concentrated sulfuric acid ( H2​SO4​ ) to both vessels at 25°C.

  • Time-Course Sampling: Extract 100 µL aliquots from each vessel at exactly 10, 30, 60, 120, and 240 minutes.

  • Quenching (Critical Step): Immediately discharge each aliquot into 900 µL of ice-cold 0.1 M NaHCO3​ . Causality: Rapid neutralization of the acid catalyst instantly halts the esterification, preserving the exact kinetic ratio of the esters at that specific timepoint.

  • Analysis: Analyze the quenched samples via LC-MS (C18 column, Acetonitrile/Water gradient).

Workflow Start Equimolar AA & 4-NNA Step1 Dissolve in anhydrous Methanol + Catalytic H2SO4 Start->Step1 Step2 Incubate at 25°C Time-course sampling Step1->Step2 Step3 Quench with NaHCO3 (aq) Step2->Step3 Step4 HPLC-UV/MS Analysis Step3->Step4 Result1 AA: Symmetric Diesterification Step4->Result1 Result2 4-NNA: Asymmetric Mono/Diester Ratio Determination Step4->Result2

Experimental workflow for determining differential esterification kinetics.

Protocol B: Nitronate Alkylation via Henry Reaction

Objective: Exploit the unique C4 CH-acidity of 4-NNA for carbon-carbon bond formation (a pathway impossible for standard AA). Rationale: Direct deprotonation of the 4-NNA free acid would require >3 equivalents of a strong base (like LDA) due to the initial formation of a carboxylate dianion, which electrostatically repels further deprotonation. To bypass this, 4-NNA is first protected as a dimethyl ester, allowing mild bases to selectively deprotonate the C4 position.

  • Substrate Preparation: Convert 4-NNA to dimethyl 4-nitrononanedioate using standard exhaustive Fischer esterification.

  • Selective Deprotonation: Dissolve 10 mmol of the ester in anhydrous THF. Add 1.1 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 0°C. Causality: DBU is a sterically hindered, non-nucleophilic base. It selectively deprotonates the highly acidic C4 carbon (pKa ~10) to form a nitronate anion without hydrolyzing or attacking the terminal ester groups.

  • Electrophile Addition: Slowly introduce 12 mmol of benzaldehyde to the reaction mixture.

  • Reaction & Workup: Stir at room temperature for 4 hours. Quench the reaction with 1M HCl to protonate the resulting alkoxide, extract with ethyl acetate, and dry over MgSO4​ .

  • Purification: Isolate the resulting β -nitro alcohol derivative via silica gel flash chromatography.

Conclusion and Application Outlook

While Azelaic Acid remains the gold standard for dermatological treatments due to its proven safety profile, optimized LogP, and well-documented inhibition of Cutibacterium acnes[1], 4-Nitrononanedioic acid offers a highly functionalized alternative for advanced drug discovery and polymer engineering. The asymmetric reactivity and the presence of the C4 nitronate-forming site in 4-NNA allow for the synthesis of complex, branched dicarboxylic acid derivatives that are synthetically inaccessible using standard azelaic acid.

References

  • A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Azelaic Acid: Mechanisms of Action and Clinical Applications Source: Dove Medical Press URL:[Link]

  • Nonanedioic acid (azelaic acid) - Evaluation statement Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL:[Link]

Sources

Comparative

A Comparative Guide to the Projected Performance of Novel 4-Nitrononanedioic Acid-Based Polyamides vs. Standard Polyamides

Executive Summary The relentless pursuit of advanced materials with enhanced performance and a sustainable lifecycle necessitates the exploration of novel polymer architectures. This guide outlines a comprehensive experi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pursuit of advanced materials with enhanced performance and a sustainable lifecycle necessitates the exploration of novel polymer architectures. This guide outlines a comprehensive experimental framework for the synthesis and characterization of a new class of bio-derived polyamides based on 4-nitrononanedioic acid. We propose a direct benchmarking of this novel polymer, hypothetically designated as PA 6,9(NO₂), against the industry-standard aliphatic polyamides, Nylon 6 and Nylon 6,6. The objective is to provide researchers and drug development professionals with a robust, self-validating protocol to assess the thermal, mechanical, and biodegradable properties of this new material. By explaining the causality behind each experimental choice and grounding our methods in internationally recognized standards, this guide serves as a blueprint for the rigorous evaluation of next-generation biomaterials.

Introduction: The Case for Novel Polyamide Structures

For decades, aliphatic polyamides like Nylon 6 and Nylon 6,6 have been cornerstones of the engineering plastics industry, prized for their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] These properties arise from the strong intermolecular hydrogen bonds formed between the repeating amide linkages in their polymer chains.[3] Synthesized via the polycondensation of monomers like caprolactam (for Nylon 6) or hexamethylenediamine and adipic acid (for Nylon 6,6), these materials are ubiquitous in applications ranging from textiles to automotive components.[4][5][6]

However, the reliance on petrochemical feedstocks and the limited biodegradability of conventional nylons present significant environmental challenges.[5] This has spurred research into bio-based polyamides derived from renewable resources. This guide focuses on a novel, hypothetical monomer: 4-nitrononanedioic acid. The inclusion of a nitro (-NO₂) functional group is a deliberate design choice intended to explore its impact on polymer properties. We hypothesize that this bulky, polar group could disrupt traditional chain packing, potentially altering crystallinity, increasing the glass transition temperature, and influencing the polymer's susceptibility to degradation.

This document provides the detailed experimental protocols necessary to synthesize and rigorously test a polyamide derived from 4-nitrononanedioic acid and a standard C6 diamine (hexamethylenediamine), creating "PA 6,9(NO₂)". We will benchmark its performance against Nylon 6 and Nylon 6,6 to generate a clear, data-driven comparison.

Part 1: Materials & Synthesis Protocols

The foundation of a valid comparison lies in the consistent and well-documented synthesis of the materials. Here, we detail the melt polycondensation methods for both the standard and the novel polyamide.

Protocol 1.1: Synthesis of Standard Polyamide (Nylon 6,6)

Causality: The synthesis of Nylon 6,6 from hexamethylenediamine and adipic acid is a classic example of step-growth polycondensation.[2][4] Initially, the acid and amine monomers react to form a nylon salt. Upon heating under vacuum, water is eliminated, driving the formation of amide bonds and the growth of high molecular weight polymer chains.[7] This established method ensures a reliable baseline for comparison.

Methodology:

  • Salt Preparation: Equimolar amounts of hexamethylenediamine and adipic acid are dissolved in water to form a concentrated ammonium/carboxylate salt solution.

  • Polycondensation: The salt solution is transferred to a high-pressure autoclave.

  • The temperature is gradually raised to approximately 220°C while the pressure is maintained around 250 psi. Water is continuously removed.

  • The pressure is then slowly reduced, and the temperature is increased to approximately 270-280°C to facilitate the removal of the remaining water and drive the polymerization to completion.

  • The molten polymer is extruded from the reactor, quenched in a water bath, and pelletized.

  • The resulting Nylon 6,6 pellets are dried in a vacuum oven prior to characterization.

**Protocol 1.2: Proposed Synthesis of Novel Polyamide - PA 6,9(NO₂) **

Causality: We propose an analogous melt polycondensation route for PA 6,9(NO₂). This approach maintains consistency with the standard method, ensuring that any observed differences in properties are primarily attributable to the monomer structure (i.e., the presence of the nitro-functionalized C9 diacid) rather than the synthesis process itself.

Methodology:

  • Monomers: Hexamethylenediamine and 4-nitrononanedioic acid.

  • Salt Preparation: Equimolar amounts of hexamethylenediamine and 4-nitrononanedioic acid are dissolved in a suitable solvent system to form a nylon salt.

  • Polycondensation: The procedure follows the steps outlined in Protocol 1.1, with adjustments to reaction temperatures and times as needed, determined through preliminary range-finding experiments. The target is to achieve the highest possible molecular weight.

  • The molten PA 6,9(NO₂) is extruded, quenched, and pelletized.

  • The pellets are thoroughly dried under vacuum before proceeding to performance testing.

Part 2: Comparative Performance Testing Protocols

To ensure a comprehensive and objective comparison, all polymers will be subjected to a battery of standardized tests. Test specimens will be prepared by injection molding the dried polymer pellets into the appropriate shapes and dimensions as specified by each ASTM/ISO standard.

Protocol 2.1: Thermal Properties Analysis

Causality: Thermal analysis is critical for defining a polymer's processing window and its maximum service temperature. Differential Scanning Calorimetry (DSC) identifies key phase transitions like the glass transition (Tg) and melting (Tm), while Thermogravimetric Analysis (TGA) determines the onset of thermal degradation.[8][9]

  • A. Differential Scanning Calorimetry (DSC) - ASTM D3418 [10][11][12]

    • Sample Preparation: A 5-10 mg sample is hermetically sealed in an aluminum DSC pan.

    • Heating/Cooling Cycle: The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere (flow rate of 50 mL/min) to erase thermal history.

      • First Heat: Heat from 25°C to 300°C at a rate of 10°C/min.

      • Cool: Cool from 300°C to 25°C at a rate of 10°C/min.

      • Second Heat: Heat from 25°C to 300°C at a rate of 10°C/min.

    • Data Analysis: The glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHm) are determined from the second heating scan.

  • B. Thermogravimetric Analysis (TGA) - ASTM E1131 [13][14][15]

    • Sample Preparation: A 10-20 mg sample is placed in a ceramic TGA pan.

    • Heating Program: The sample is heated from 30°C to 800°C at a rate of 20°C/min under a nitrogen atmosphere.

    • Data Analysis: The onset of decomposition is determined, typically reported as the temperature at which 5% weight loss occurs (T₅%).

Protocol 2.2: Mechanical Properties Analysis

Causality: Tensile testing is a fundamental method for quantifying a material's strength, stiffness, and ductility. It provides essential data for any application where the material will be subjected to mechanical loads. The ASTM D638 standard ensures that results are comparable across different materials.

  • A. Tensile Strength - ASTM D638

    • Specimen Preparation: Type I dumbbell-shaped specimens are injection molded and conditioned at 23°C and 50% relative humidity for at least 48 hours.

    • Testing: Specimens are tested using a universal testing machine equipped with an extensometer.

    • Parameters: The test is conducted at a crosshead speed of 5 mm/min.

    • Data Analysis: Tensile strength at break, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve. A minimum of five specimens for each material are tested.

Protocol 2.3: Biodegradability Assessment

Causality: For a polymer positioned as a potentially sustainable alternative, assessing its biodegradability is crucial. The ISO 14855-2 standard provides a laboratory-scale method to quantify the ultimate aerobic biodegradability of plastics under controlled composting conditions by measuring the evolved carbon dioxide.[16][17]

  • A. Aerobic Biodegradation in Compost - ISO 14855-2 [18][19][20]

    • Sample Preparation: The polymer is tested in powder form (particle size < 250 µm) to maximize surface area.

    • Test Setup: The polymer is mixed with mature compost inoculum and an inert material. The test is run in composting vessels maintained at 58 ± 2°C with controlled humidity and aeration.

    • Measurement: The amount of CO₂ evolved from the biodegradation process is measured over time (typically up to 180 days).

    • Data Analysis: The percentage of biodegradation is calculated by comparing the cumulative CO₂ evolved with the theoretical maximum amount of CO₂ that can be produced from the sample (based on its carbon content). A positive control (e.g., microcrystalline cellulose) is run in parallel.

Part 3: Projected Performance Data & Discussion

The following tables present established data for Nylon 6 and Nylon 6,6 alongside projected, illustrative data for the novel PA 6,9(NO₂). These projections are based on established structure-property relationships in polymer science.

Table 1: Comparative Thermal Properties

PropertyTest StandardNylon 6Nylon 6,6PA 6,9(NO₂) (Projected)
Glass Transition Temp. (Tg)ASTM D341848 °C[21]50 - 60 °C~75 °C
Melting Temp. (Tm)ASTM D3418220 °C[21]264 °C[4]~210 °C
Decomposition Temp. (T₅%)ASTM E1131~390 °C~410 °C~370 °C

Discussion of Projected Thermal Properties:

  • Higher Tg: The bulky and highly polar nitro group is expected to significantly restrict polymer chain mobility, leading to a higher glass transition temperature compared to the purely aliphatic nylons.

  • Lower Tm: The same nitro group is predicted to disrupt the regular packing of polymer chains, thereby reducing the degree of crystallinity. This would result in a lower melting point and a lower enthalpy of fusion compared to Nylon 6,6.

  • Lower Decomposition Temp: The C-NO₂ bond is typically less thermally stable than C-C or C-H bonds, which may introduce a decomposition pathway at a lower temperature, reducing the overall thermal stability.

Table 2: Comparative Mechanical Properties

PropertyTest StandardNylon 6Nylon 6,6PA 6,9(NO₂) (Projected)
Tensile Strength (MPa)ASTM D63860 - 8075 - 90~65 MPa
Young's Modulus (GPa)ASTM D6382.1 - 3.02.8 - 3.5~2.5 GPa
Elongation at Break (%)ASTM D63850 - 20050 - 150~80%

Discussion of Projected Mechanical Properties: The projected decrease in crystallinity for PA 6,9(NO₂) would likely lead to a modest reduction in tensile strength and stiffness (modulus) compared to the highly crystalline Nylon 6,6. The more amorphous nature could, however, result in a material that is less brittle, maintaining a reasonable elongation at break.

Table 3: Comparative Biodegradability

PropertyTest StandardNylon 6Nylon 6,6PA 6,9(NO₂) (Projected)
Biodegradation (%)ISO 14855-2< 10%< 5%> 60%
Time (days)ISO 14855-2180180180

Discussion of Projected Biodegradability: Standard aliphatic polyamides are known for their poor biodegradability due to their stable chemical structure and high crystallinity.[5] We hypothesize that the presence of the electron-withdrawing nitro group and the potentially lower crystallinity of PA 6,9(NO₂) could make the polymer backbone more susceptible to microbial or hydrolytic attack, leading to significantly enhanced biodegradation under composting conditions.

Part 4: Visualization of Workflow and Structures

Diagram 1: Experimental Workflow

G cluster_synthesis Synthesis & Preparation cluster_testing Performance Benchmarking cluster_analysis Data Analysis & Comparison S1 Synthesize Polymers (Nylon 6,6 & PA 6,9(NO₂)) S2 Pelletize & Dry S1->S2 S3 Injection Mold Test Specimens (ASTM D638 Type I) S2->S3 T1 Thermal Analysis (DSC & TGA) S3->T1 T2 Mechanical Testing (Tensile Strength) S3->T2 T3 Biodegradability Test (Composting) S3->T3 A1 Compare Tg, Tm, T₅% T1->A1 A2 Compare Strength, Modulus, Elongation T2->A2 A3 Compare % Biodegradation T3->A3 A4 Final Performance Report A1->A4 A2->A4 A3->A4

Caption: Experimental workflow from synthesis to final data analysis.

Diagram 2: Chemical Structure Comparison

Caption: Comparison of repeating units for Nylon 6,6 and PA 6,9(NO₂).

Conclusion

This guide presents a structured, scientifically grounded framework for the evaluation of a novel 4-nitrononanedioic acid-based polyamide against established industry standards. While the performance data for PA 6,9(NO₂) is projected, the experimental protocols detailed herein provide a clear and actionable path for its empirical validation. By adhering to standardized testing methods and understanding the chemical rationale behind potential performance shifts, researchers can effectively characterize this and other new polymers. The successful synthesis and testing of materials like PA 6,9(NO₂) could lead to the development of a new class of high-performance, sustainable polymers with unique functionalities tailored for advanced applications.

References

  • Nylon 66 . (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of a Polymer: Nylon-6,6 . (n.d.). Department of Chemistry, University of California, Irvine. Retrieved from [Link]

  • ASTM D3418-15, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry . ASTM International. Retrieved from [Link]

  • D3418 − 12´1 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry . (2012). ASTM International. Retrieved from [Link]

  • D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry . (2015). ASTM International. Retrieved from [Link]

  • ISO 14855: Composting of Plastics . (n.d.). Aropha. Retrieved from [Link]

  • ASTM D3418 Testing . (n.d.). Applied Technical Services. Retrieved from [Link]

  • Nylon 6 and Nylon 6/12: Learn How These Polymers Differ . (2022). Xometry. Retrieved from [Link]

  • Nylon 6 (PA) — Polyamide 6 . (n.d.). RTP Company. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 . (n.d.). Intertek. Retrieved from [Link]

  • The differences between nylon 6 and nylon 6/6 . (2025). Essentra Components. Retrieved from [Link]

  • Nylon 6 . (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of Nylon 6,6 with Pyrene Chain-End for Compatibilization with Graphite and Enhancement of Thermal and Mechanical Properties . (2025). MDPI. Retrieved from [Link]

  • ASTM D3418-12e1 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry . (2012). ASTM International. Retrieved from [Link]

  • Synthesis of Nylon-6,6 from Precursors . (n.d.). Scribd. Retrieved from [Link]

  • Preparation of nylon 6,6 by condensation polymerization . (n.d.). Slideshare. Retrieved from [Link]

  • Biodegradability Evaluation of Polymers by ISO 14855-2 . (n.d.). PMC - NIH. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) - ASTM E1131 . (n.d.). CMC Laboratories. Retrieved from [Link]

  • INTERNATIONAL STANDARD ISO 14855-2 . (n.d.). Retrieved from [Link]

  • ISO 14855: aerobic biodegradability under controlled composting conditions . (2020). AIMPLAS. Retrieved from [Link]

  • Plastic Biodegradability Test (ISO 14855-1, 2) . (2024). BOKEN QUALITY EVALUATION INSTITUTE. Retrieved from [Link]

  • Astm e 1131 Tga . (2014). Scribd. Retrieved from [Link]

  • ASTM E1131-03 - Standard Test Method for Compositional Analysis by Thermogravimetry . (2003). ASTM International. Retrieved from [Link]

  • Recycling and Degradation of Polyamides . (2024). MDPI. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Professional Laboratory Disposal Protocols for 4-Nitrononanedioic Acid

As a Senior Application Scientist, ensuring the safe lifecycle management of specialized organic compounds is as critical as the experimental design itself. 4-Nitrononanedioic acid (a nitro-substituted derivative of azel...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe lifecycle management of specialized organic compounds is as critical as the experimental design itself. 4-Nitrononanedioic acid (a nitro-substituted derivative of azelaic acid) presents specific handling and disposal requirements due to the dual functionality of its carboxylic acid groups and the electron-withdrawing nitro moiety.

This guide provides researchers, scientists, and drug development professionals with a self-validating, EHS-compliant (Environmental Health and Safety) framework for the proper disposal of 4-nitrononanedioic acid, ensuring regulatory compliance and laboratory safety.

Hazard Profiling and Chemical Causality

Before executing a disposal protocol, it is imperative to understand the chemical causality that dictates our safety choices.

  • Acidic Reactivity: 4-Nitrononanedioic acid contains two carboxylic acid functional groups. The presence of the nitro group ( −NO2​ ) at the C4 position exerts a strong inductive electron-withdrawing effect, which can slightly increase the acidity (lower the pKa) of the molecule compared to unsubstituted nonanedioic acid. Consequently, it can react exothermically with strong bases or active metals [1].

  • Nitro Group Dynamics: While aliphatic nitro compounds are generally stable under standard laboratory conditions, the −NO2​ group possesses inherent oxidizing potential. If inadvertently mixed with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) in a generic waste carboy, it can trigger uncontrolled exothermic redox reactions, potentially leading to container over-pressurization [2].

Critical Safety Directive: Under no circumstances should laboratory personnel attempt to chemically degrade, reduce, or neutralize 4-nitrononanedioic acid in-house as a substitute for professional disposal. In-house waste treatment without a specific RCRA (Resource Conservation and Recovery Act) permit is illegal in many jurisdictions and introduces severe safety risks [3].

Waste Segregation Matrix

To prevent incompatible chemical reactions within satellite accumulation areas, quantitative and qualitative segregation is required. Summarized below is the compatibility matrix for 4-nitrononanedioic acid waste.

Waste Stream CategoryCompatibility with 4-Nitrononanedioic AcidMechanistic Rationale
Non-Halogenated Organics Highly Compatible Standard disposal route. The compound contains no halogens (C, H, N, O only).
Aqueous Acidic Waste Compatible (if dissolved) Compatible if the compound is in an aqueous solution (pH < 7).
Strong Reducing Agents Strictly Incompatible Risk of exothermic reduction of the nitro group to an amine or hydroxylamine.
Strong Bases / Amines Incompatible Rapid, exothermic acid-base neutralization; risk of localized boiling in waste carboys.
Heavy Metal Waste Incompatible Potential for the formation of insoluble, potentially reactive metal-carboxylate salts.

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating system for processing 4-nitrononanedioic acid waste from the benchtop to EHS collection.

Step 1: Personal Protective Equipment (PPE) Verification

  • Don standard chemical-resistant PPE: Nitrile gloves (minimum 4 mil thickness), ANSI Z87.1 compliant safety goggles, and a flame-resistant laboratory coat [4].

  • Causality: Nitrile provides adequate barrier protection against solid organic acids and prevents dermal irritation.

Step 2: Container Selection

  • Select a high-density polyethylene (HDPE) or glass waste container.

  • Causality: HDPE is highly resistant to organic acids and will not degrade or leach over time, unlike some lower-grade plastics.

Step 3: Waste Collection and Segregation

  • For Solid Waste: Collect unused or contaminated solid 4-nitrononanedioic acid in a dedicated, sealable solid waste container.

  • For Liquid/Solvent Waste: If the acid is dissolved in a solvent (e.g., ethanol, DMSO), pour the mixture into a designated "Non-Halogenated Organic Waste" carboy. Ensure the carboy does not contain any reducing agents or strong bases.

Step 4: GHS-Compliant Labeling

  • Immediately affix a hazardous waste tag to the container.

  • Explicitly write "4-Nitrononanedioic Acid" (do not use abbreviations or structural formulas) and check the boxes for "Toxic" and "Irritant/Corrosive".

Step 5: Satellite Accumulation Area (SAA) Storage

  • Place the labeled container in a secondary containment tray within a designated SAA.

  • Ensure the SAA is well-ventilated and kept away from direct heat sources or direct sunlight.

Step 6: EHS Transfer and Final Disposition

  • Submit a waste pickup request to your institutional EHS department.

  • EHS will transport the chemical to a licensed facility where it is typically destroyed via high-temperature commercial incineration, breaking the molecule down into CO2​ , H2​O , and NOx​ gases (which are managed by the incinerator's environmental scrubbers) [3].

Waste Lifecycle Workflow

The following diagram illustrates the logical progression of the disposal workflow, emphasizing the transition from laboratory control to professional EHS management.

G Start Waste Generation: 4-Nitrononanedioic Acid Segregation Waste Segregation: Non-Halogenated Organics Start->Segregation Labeling GHS Labeling & Inventory Logging Segregation->Labeling Storage Secondary Containment (Satellite Accumulation) Labeling->Storage Pickup EHS Professional Collection Storage->Pickup Disposal High-Temperature Incineration Pickup->Disposal

Caption: Standardized EHS lifecycle workflow for 4-nitrononanedioic acid disposal.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Washington, DC: U.S. Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Management System. Washington, DC: U.S. EPA. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. Washington, DC: U.S. Department of Labor. Available at:[Link]

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